molecular formula C22H28N2O4S B2817616 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 921915-05-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2817616
CAS RN: 921915-05-1
M. Wt: 416.54
InChI Key: AXTBKPXNMPZZOF-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex molecule with a diverse range of applications in scientific research. One of the most prominent areas is its role in the synthesis and structural analysis of heterocyclic compounds. For instance, Almansour et al. (2016) detailed the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. Their work highlighted the use of NBO method to compute charge distributions and the molecular electrostatic potential (MEP) map to showcase regions of electrophilic and nucleophilic reactivity. This study provides foundational knowledge on the structural aspects and electronic properties of such compounds, offering insights into their potential reactivity and interaction with other molecules (Almansour et al., 2016).

Nonlinear Optical (NLO) Properties

The same study by Almansour et al. also ventured into exploring the nonlinear optical (NLO) properties of these compounds. Their computational hyperpolarizability studies revealed that certain compounds, specifically Compound 9, show promise as candidates for NLO applications. This suggests potential uses in the fields of photonics and optoelectronics, where materials with NLO properties are crucial (Almansour et al., 2016).

Molecular and Material Synthesis

Other research, such as that conducted by Petrovskii et al. (2017), involves the synthesis of novel molecular structures, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines. This work contributes to the understanding of the synthesis and properties of complex polycyclic structures, which can be pivotal in material science, pharmaceuticals, and organic chemistry (Petrovskii et al., 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-11-24-19-13-18(9-10-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h6-10,12-13,23H,5,11,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTBKPXNMPZZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

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